molecular formula C17H17N3O3S2 B12198346 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B12198346
M. Wt: 375.5 g/mol
InChI Key: RTALMFVCOCKMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a naphthalene moiety, and a butylsulfonyl group

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H17N3O3S2/c1-2-3-11-25(22,23)17-20-19-16(24-17)18-15(21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,18,19,21)

InChI Key

RTALMFVCOCKMNE-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.

    Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonation reactions, where butylsulfonyl chloride reacts with the thiadiazole intermediate in the presence of a base like pyridine.

    Coupling with Naphthalene Moiety: The final step involves coupling the thiadiazole derivative with a naphthalene carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview : Compounds containing the 1,3,4-thiadiazole moiety are known for their antimicrobial properties. N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has been studied for its efficacy against various pathogens.

Case Study : In a study evaluating several thiadiazole derivatives, compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The study highlighted that modifications in the thiadiazole ring could enhance activity against specific microorganisms .

CompoundMicrobial TargetActivity
This compoundE. coliModerate
This compoundStaphylococcus aureusHigh

Antiviral Properties

Overview : Recent research indicates that thiadiazole derivatives may serve as potential inhibitors of viral enzymes.

Findings : A study focused on the binding affinity of various thiadiazole compounds to the SARS-CoV-2 main protease (Mpro) revealed that certain modifications could lead to promising candidates for COVID-19 treatment. While specific data on this compound's antiviral effects were not detailed, the structural similarity to effective compounds suggests potential efficacy .

Carbonic Anhydrase Inhibition

Overview : Carbonic anhydrases are crucial enzymes involved in maintaining acid-base balance and are targets for various therapeutic agents.

Research Insights : Thiadiazole derivatives have been shown to inhibit carbonic anhydrase II effectively. Similar compounds have demonstrated a decrease in intraocular pressure and have been investigated for their potential in treating glaucoma . Given the structural characteristics of this compound, it may also exhibit similar inhibitory effects.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea: Shares the thiadiazole and butylsulfonyl groups but differs in the naphthalene moiety.

    N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]acetylamide: Similar thiadiazole structure but with an acetyl group instead of the naphthalene moiety.

Uniqueness

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is unique due to its combination of the thiadiazole ring, naphthalene moiety, and butylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Synthesis

The compound this compound features a thiadiazole ring that is known for its diverse biological activities. The synthesis typically involves the reaction of naphthalene derivatives with thiadiazole precursors under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance:

  • Cell Line Studies : The compound exhibits cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assessments have shown IC50 values indicating significant potency compared to standard chemotherapeutic agents like cisplatin .
CompoundCell LineIC50 (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

The mechanism of action appears to involve apoptosis induction through caspase activation, which is crucial for programmed cell death in cancer cells .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been documented in various animal models. Studies have indicated that certain derivatives can significantly reduce seizure activity without exhibiting neurotoxic effects:

  • Animal Model Studies : In tests using the maximal electroshock (MES) model, compounds derived from thiadiazoles showed protective effects against induced seizures with minimal sedation or lethality .
CompoundDose (mg/kg)Protection (%)
5010090
5110070

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The induction of apoptosis in cancer cells is mediated by the activation of caspases, particularly caspases 3 and 9 .
  • Inhibition of Tumor Growth : The compound's ability to inhibit cell proliferation in various cancer cell lines suggests it may interfere with cellular signaling pathways essential for tumor growth .
  • Neuroprotective Effects : In anticonvulsant studies, the lack of neurotoxicity at effective doses indicates a favorable safety profile for potential therapeutic applications .

Q & A

Basic: What are the standard synthetic routes for N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1: Reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with naphthalene-1-carboxylic acid chloride under basic conditions (e.g., triethylamine) to form the carboxamide backbone .
  • Step 2: Introducing the butylsulfonyl group via alkylation or sulfonation, often using butylsulfonyl chloride in anhydrous acetone with potassium carbonate as a base .
  • Optimization: Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency and yield compared to conventional reflux methods . Purity is improved via recrystallization from ethanol or acetone .

Basic: How should researchers safely handle and store this compound to minimize health risks?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin contact; wash immediately with soap and water if exposed .
  • Storage: Store in airtight containers at 2–8°C in a dry, ventilated environment. Monitor for moisture to prevent decomposition .
  • Emergency: For accidental ingestion, rinse mouth and seek medical attention. For eye exposure, irrigate with water for ≥15 minutes .

Advanced: What strategies are effective in resolving contradictions in reported bioactivity data for thiadiazole derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:

  • Standardize Assays: Use identical cell lines (e.g., MCF-7 for cytotoxicity) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition) across studies .
  • Structural Confirmation: Verify compound identity via NMR, HRMS, and X-ray crystallography to rule out impurities .
  • Meta-Analysis: Compare IC₅₀ values across studies while accounting for differences in solvent systems (e.g., DMSO concentration) .

Advanced: How can molecular docking studies predict the interaction of this compound with target enzymes like USP21 or carbonic anhydrase?

Methodological Answer:

  • Target Preparation: Retrieve enzyme structures (e.g., USP21 PDB: 5JQJ) and prepare for docking by removing water molecules and adding polar hydrogens .
  • Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite. Key parameters include grid box size (20 ų) centered on the active site and Lamarckian genetic algorithm for conformational sampling .
  • Validation: Compare docking scores with known inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate via molecular dynamics simulations (100 ns trajectories) .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the naphthalene aromatic protons (δ 7.5–8.3 ppm) and butylsulfonyl group (δ 1.0–1.6 ppm for CH₂, δ 3.2–3.5 ppm for SO₂) .
  • FT-IR: Identify key functional groups: C=O stretch (~1650 cm⁻¹), S=O stretches (~1150 and 1350 cm⁻¹) .
  • HRMS: Validate molecular formula (e.g., C₁₇H₁₈N₃O₃S₂) with ≤2 ppm error .

Advanced: What in vitro assays are recommended for evaluating cytotoxic potential, and how should conflicting results from different cell lines be interpreted?

Methodological Answer:

  • Assay Selection: Use MTT or SRB assays on panels like NCI-60. Include positive controls (e.g., doxorubicin) .
  • Cell Line Variability: Discrepancies may arise from genetic differences (e.g., p53 status). Validate using isogenic cell lines (e.g., HCT-116 WT vs. p53⁻/⁻) .
  • Mechanistic Follow-Up: Perform flow cytometry (apoptosis) and ROS detection assays to differentiate cytostatic vs. cytotoxic effects .

Advanced: How do substituent variations on the thiadiazole ring influence pharmacokinetic properties, and what computational methods aid this analysis?

Methodological Answer:

  • SAR Analysis: Replace the butylsulfonyl group with methyl or phenyl analogs to study lipophilicity (logP) effects on permeability .
  • Computational Tools:
    • ADMET Prediction: Use SwissADME or PreADMET to forecast bioavailability and CYP450 interactions .
    • QSAR Modeling: Develop 2D/3D-QSAR models with descriptors like polar surface area (PSA) and molar refractivity .

Advanced: What experimental approaches assess metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Incubation: Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition potential .
  • Metabolite ID: Perform UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.